molecular formula C16H18ClNO2 B1378774 3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride CAS No. 1461713-70-1

3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride

Cat. No. B1378774
M. Wt: 291.77 g/mol
InChI Key: VRVUHOFHXWKSFW-UHFFFAOYSA-N
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Description

“3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride” is a chemical compound. It is related to PRL-8-53, a nootropic substituted phenethylamine . PRL-8-53 has been shown to act as a hypermnesic drug in humans . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s as part of his work on amino ethyl meta benzoic acid esters .

Scientific Research Applications

  • Labelled Compounds Synthesis : A study by Taylor, Hristova-Kazmierski, Ley, and Kepler (1996) discussed the synthesis of labelled compounds using similar benzoic acid derivatives. Their work involved the preparation of 4-amino[7-14C]benzoic acid and its subsequent reactions to yield various labelled products, showcasing the compound's utility in synthesizing radiolabelled molecules for research purposes (Taylor et al., 1996).

  • Antimicrobial Activity : Khattab (2005) explored the coupling reaction of benzoic acid derivatives with N-protected L-amino acids, leading to compounds that exhibited antimicrobial activity against common pathogens like S. aureus and E. coli. This indicates the potential of such derivatives in the development of new antimicrobial agents (Khattab, 2005).

  • Synthesis of Amino Acid Esters : Weber (1976) demonstrated a method for the synthesis of methyl- and benzylesters of acid labile amino acids as their hydrochlorides. This research underlines the role of benzoic acid derivatives in the synthesis of important biochemical compounds (Weber, 1976).

  • Electrochemical Properties in Conductive Polymers : Kowsari, Ehsani, Assadi, and Safari (2018) studied the influence of N-benzoyl derivatives of isoleucine on the electrochemical properties and performance of conductive polymer films. Their findings highlight the importance of such derivatives in improving the electrochemical performance of materials used in energy storage (Kowsari et al., 2018).

  • Corrosion Inhibition : Herrag, Chetouani, Elkadiri, Hammouti, and Aouniti (2007) evaluated the use of a pyrazole derivative, which structurally resembles benzoic acid derivatives, as a corrosion inhibitor for steel in hydrochloric acid. This study underscores the utility of such compounds in industrial applications to prevent metal corrosion (Herrag et al., 2007).

  • Natural Product Biosynthesis : Kang, Shen, and Bai (2012) discussed the biosynthesis of 3,5-AHBA-derived natural products, emphasizing the role of similar benzoic acid derivatives in natural product formation, particularly in pharmaceutical and biochemical research (Kang et al., 2012).

properties

IUPAC Name

3-[[benzyl(methyl)amino]methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(10-14)16(18)19;/h2-10H,11-12H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVUHOFHXWKSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride

CAS RN

1461713-70-1
Record name 3-{[benzyl(methyl)amino]methyl}benzoic acid hydrochloride
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